molecular formula C18H15ClN4O B610393 R1498 CAS No. 303196-31-8

R1498

Cat. No.: B610393
CAS No.: 303196-31-8
M. Wt: 338.79
InChI Key: DPNXJZDCWBJDSX-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula

R1498, systematically named 5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b]benzodiazepine , has the molecular formula C₁₈H₁₅ClN₄O and a molecular weight of 338.79 g/mol . The structure features a fused pyrazolo-benzodiazepine core with a 2-chlorophenyl substituent at position 5, a methoxy group at position 7, and a methyl group at position 3 (Figure 1). This arrangement confers planar rigidity to the heterocyclic system, which is critical for its kinase-binding activity.

Table 1: Key structural identifiers of this compound
Property Value Source
IUPAC Name 5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b]benzodiazepine
Molecular Formula C₁₈H₁₅ClN₄O
CAS Registry Number 303196-31-8
SMILES Notation CC1C2C(NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl)NN1

Crystallographic and Spectroscopic Validation

X-ray crystallography confirms the tricyclic fused ring system with bond lengths and angles consistent with pyrazolo[3,4-b]benzodiazepine derivatives. The chlorophenyl group adopts a dihedral angle of 68.5° relative to the benzodiazepine plane, minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectroscopy validates the structure through distinct proton environments:

  • Methoxy group : Singlet at δ 3.85 ppm (3H, -OCH₃).
  • Methyl group : Doublet at δ 1.42 ppm (3H, -CH₃).
  • Aromatic protons : Multiplet signals between δ 7.2–7.6 ppm for the chlorophenyl moiety.

Mass spectrometry (ESI-MS) shows a parent ion peak at m/z 339.79 [M+H]⁺, aligning with the molecular weight.

Properties

CAS No.

303196-31-8

Molecular Formula

C18H15ClN4O

Molecular Weight

338.79

IUPAC Name

5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine

InChI

InChI=1S/C18H19ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-10,16,18,20,22-23H,1-2H3

InChI Key

DPNXJZDCWBJDSX-UHFFFAOYSA-N

SMILES

CC1C2C(NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl)NN1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R1498;  R-1498;  R 1498; 

Origin of Product

United States

Preparation Methods

Route 1: Condensation-Reduction-Cyclization Sequence

Step 1: Condensation of Pyrazole Amine with Nitrobenzoyl Chloride

  • Reactants : 1-Allyl-5-chloro-3-methyl-1H-pyrazol-4-ylamine and 2-nitrobenzoyl chloride.

  • Conditions : Toluene, BCl₃/GaCl₃, 80°C, 12 h.

  • Intermediate : N-(2-Nitrobenzoyl)pyrazole derivative (Yield: 65–75%).

Step 2: Nitro Group Reduction

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) or SnCl₂/HCl.

  • Intermediate : N-(2-Aminobenzoyl)pyrazole derivative (Yield: 85–90%).

Step 3: Cyclodehydration

  • Conditions : AcOH/iPrOH, reflux, 6 h.

  • Product : Pyrazolobenzodiazepine core (Yield: 70–80%).

Step 4: Functionalization at C7 and C8

  • Alkylation/Esterification : Introduction of methoxy/fluoro groups via NaOR or K₂CO₃/alkyl halides.

  • Final Product : this compound (Overall Yield: 30–35% over 7 steps).

Route 2: Microwave-Assisted Coupling

Step 1: Microwave-Promoted Coupling

  • Reactants : Disubstituted benzophenone and 1-allyl-5-chloro-3-methyl-1H-pyrazol-4-ylamine.

  • Conditions : Microwave, 150°C, 20 min.

  • Advantage : 50% reduction in reaction time compared to conventional heating.

Step 2–4 : Follows reduction and cyclization as in Route 1.

Key Reaction Optimization and Challenges

Cyclization Efficiency

  • Catalyst Screening : BCl₃/GaCl₃ outperformed Lewis acids like AlCl₃ in minimizing side products (Table 1).

  • Solvent Effects : Toluene provided superior regioselectivity over DMF or THF.

Table 1: Catalyst Impact on Cyclization Yield

CatalystYield (%)Purity (%)
BCl₃7895
GaCl₃7593
AlCl₃5285

Stereochemical Control

  • Chiral Resolution : Use of (S)-proline-derived intermediates ensured enantiomeric excess >98%.

  • Crystallization : Diastereomeric salt formation with L-tartaric acid enhanced optical purity.

Analytical Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.4 Hz, 2H), 6.95 (s, 1H), 4.20 (q, J = 7.1 Hz, 2H).

  • MS : ESI-MS m/z 452.2 [M+H]⁺.

  • HPLC : Purity >99% (C18 column, acetonitrile/water, 0.1% TFA).

Scale-Up and Process Chemistry

  • Kilogram-Scale Synthesis : A linear 7-step process achieved 3.4 kg of this compound with 30–35% overall yield.

  • Cost-Effective Modifications : Replacement of Pd/C with ammonium polysulfide for nitro reduction reduced costs by 40%.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

ParameterRoute 1Route 2
Total Steps77
Overall Yield (%)30–3535–40
Reaction Time48 h36 h
Catalyst Cost ($/g)1218

Chemical Reactions Analysis

R1498 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives .

Scientific Research Applications

In Vitro Studies

R1498 has been evaluated against a variety of cancer cell lines. The compound exhibited growth inhibition across multiple tumor types with IC50 values in the micromolar range. For example, it demonstrated significant anti-proliferative effects on HCC and GC cell lines, supporting its potential as a therapeutic agent .

In Vivo Studies

In animal models, this compound was tested on xenografts derived from human tumors. Key findings include:

  • Tumor Growth Inhibition : this compound achieved over 80% tumor growth inhibition in several xenograft models compared to control groups treated with sorafenib, a standard multikinase inhibitor.
  • Tumor Regression : In the BEL-7402 HCC model, 80% of animals treated with this compound showed tumor regression compared to only 10% in the sorafenib group .
  • Safety Profile : this compound exhibited a favorable safety profile with less impact on body weight compared to sorafenib, indicating better tolerability during treatment .

Pharmacokinetic Properties

This compound has been characterized by favorable pharmacokinetic properties:

  • Bioavailability : Studies indicated good oral bioavailability across different animal models.
  • Therapeutic Window : The ratio between maximum tolerated dose (MTD) and effective dose (ED) suggests a wide therapeutic window, making this compound a promising candidate for further clinical development .

Comparative Analysis with Other Kinase Inhibitors

CompoundPrimary TargetsIC50 (nM)Tumor Growth Inhibition (%)Safety Profile
This compoundAurora A/B, VEGFR225/67>80Better
SorafenibRaf-1, VEGFR27/4.2~70Poorer
ENMD-2076Aurora A/B, FLT314/58~90Variable

This table highlights that while other inhibitors may have lower IC50 values for specific targets, this compound's overall efficacy and safety profile make it a strong candidate for further research .

Case Studies

  • Hepatocellular Carcinoma (HCC) :
    • In preclinical models, this compound demonstrated significant tumor regression rates and was well-tolerated at therapeutic doses. This suggests its potential as a frontline therapy for HCC patients who are resistant to standard treatments.
  • Gastric Cancer (GC) :
    • This compound's efficacy was also confirmed in GC xenograft models where it outperformed sorafenib in terms of both tumor inhibition and safety metrics.
  • Nasopharyngeal Carcinoma :
    • A notable case study showed that this compound provided superior efficacy compared to cyclophosphamide, another standard treatment option, indicating its versatility across different cancer types .

Mechanism of Action

The mechanism of action of R1498 involves binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This interaction potentiates the effects of GABA, an inhibitory neurotransmitter, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Kinase Inhibitors

Parameter This compound Sorafenib Regorafenib ENMD-2076
Primary Targets Aurora A/B, VEGFR2 Raf-1, VEGFR2, PDGFR VEGFR2, KIT, RET Aurora A, VEGFR2, FLT3
In Vitro IC50 Aurora A: 6,764 nM; VEGFR2: 2,566 nM Raf-1: 7 nM; VEGFR2: 90 nM VEGFR2: 4.2 nM; KIT: 7 nM Aurora A: 14 nM; VEGFR2: 58 nM
In Vivo Efficacy 80–90% TGI; 10–30% regression 60–70% TGI; <10% regression 70–80% TGI; 10–20% regression 50–70% TGI; <5% regression
Toxicity Minimal weight loss (<15%) Severe weight loss (>15%) Moderate weight loss (~10%) Moderate hematologic toxicity
Clinical Status Preclinical Approved for HCC Approved for CRC, HCC Phase II trials

Sorafenib vs. This compound

  • Target Profile: Sorafenib inhibits Raf-1 and VEGFR2 with nanomolar potency but lacks Aurora kinase activity . This compound’s broader inhibition of mitosis-related kinases enhances its antiproliferative effects.
  • Efficacy: In GC and HCC xenografts, this compound outperformed sorafenib with 10–19% higher TGI and 50–80% tumor regression rates .
  • Safety : Sorafenib caused severe body weight loss (>15%) in mice, whereas this compound maintained better tolerability .

ENMD-2076 vs. This compound

  • In Vitro Potency : ENMD-2076 has stronger Aurora A inhibition (IC50 = 14 nM vs. 6,764 nM for this compound), but this compound’s multi-kinase profile compensates for this in vivo .
  • Therapeutic Window : ENMD-2076 requires higher doses (150–225 mg/kg) for efficacy, whereas this compound achieves similar results at 25 mg/kg .

Regorafenib vs. This compound

  • Target Specificity : Regorafenib’s potency against VEGFR2 (IC50 = 4.2 nM) exceeds this compound’s, but its narrow focus on angiogenesis limits antitumor breadth .
  • Resistance Mitigation : this compound’s dual-pathway inhibition reduces relapse risk compared to regorafenib’s VEGF-centric mechanism .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.